molecular formula C16H16ClNO3 B14613029 4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide CAS No. 60142-64-5

4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide

Cat. No.: B14613029
CAS No.: 60142-64-5
M. Wt: 305.75 g/mol
InChI Key: GMECSSHKWVHDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is a chemical compound with the molecular formula C₁₆H₁₆ClNO₃ and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chloro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzoyl)-tyrosinol
  • Benzamide, 4-chloro-N-[2-hydroxy-1-(4-hydroxyphenyl)methyl]ethyl
  • N-(Chlor-4-benzoyl)-tyrosinol

Uniqueness

4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable molecule for various applications .

Properties

CAS No.

60142-64-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

4-chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide

InChI

InChI=1S/C16H16ClNO3/c17-13-5-3-12(4-6-13)16(21)18-14(10-19)9-11-1-7-15(20)8-2-11/h1-8,14,19-20H,9-10H2,(H,18,21)

InChI Key

GMECSSHKWVHDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)NC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.